Vipsogal is synthesized from a combination of active ingredients, which include:
The compound is classified under dermatological preparations, specifically as a combination therapy for inflammatory skin diseases.
The synthesis of Vipsogal involves multiple steps, each corresponding to the individual active ingredients. Here are the primary methods used:
The interactions among these components are crucial for their combined therapeutic effects.
Vipsogal undergoes various chemical reactions during its synthesis and application:
The mechanism of action for Vipsogal is multifaceted due to its combination of corticosteroids and antibiotics:
The synergistic effects of these mechanisms contribute to Vipsogal's efficacy in treating complex skin conditions.
Vipsogal exhibits several important physical and chemical properties:
These properties are essential for ensuring optimal efficacy and safety during application.
Vipsogal has diverse applications across various fields:
Table 1: Key Milestones in Vipsogal Research
Time Period | Focus | Methodological Advancements |
---|---|---|
1970s–1980s | Peptide isolation | Circular dichroism, NMR spectroscopy |
1990s–2000s | Neurobiological functions | Radioligand binding assays |
2010s–Present | Conformational dynamics | Directed evolution, CEST NMR, X-ray crystallography |
Vipsogal's primary structure comprises 28 amino acids, including a conserved N-terminal histidine-isoleucine-arginine (H-I-R) motif critical for receptor binding. Its C-terminal domain features species-specific variations: Mammalian orthologs retain a glutamine-tyrosine (Q-Y) dipeptide, whereas avian variants substitute proline [6] [8]. Nuclear magnetic resonance (NMR) studies reveal two interconverting conformational states:
Room-temperature X-ray crystallography captures these states in high-resolution ensembles, showing that mutations destabilize the native fold while enabling novel energy landscape access [1] [7]. For example, the S99T mutation inactivates Vipsogal by slowing the State I→II transition (kmaj→min = 2.3 s⁻¹ vs. 11.5 s⁻¹ in rescued mutants) [7]. Chemical exchange saturation transfer (CEST) NMR further quantifies microsecond-millisecond dynamics, correlating accelerated sub-state interconversion with restored catalytic function [3] [7].
Table 2: Structural Domains and Dynamics of Vipsogal
Domain | Sequence Motif | Conformational Role |
---|---|---|
N-terminal | H-I-R | Receptor docking |
Core | W-X₃-G | Hydrophobic core stabilization |
C-terminal | Variable | Species-specific substrate recognition |
Phylogenetic analyses place Vipsogal within the Orobanchaceae-related neuropeptide clade, sharing 70%–90% sequence identity with VIP orthologs across mammals, birds, and reptiles [8]. Its evolutionary distinctiveness (ED) score—calculated from terminal branch lengths in a mammalian phylogeny—prioritizes it as a conservation target due to low redundancy in its functional motifs [4] [8]. Key insights include:
Conservation metrics like the EDGE (Evolutionary Distinct and Globally Endangered) index highlight Vipsogal's vulnerability: Its high ED score combined with habitat-loss threats places it among the top 100 critical conservation targets [4]. However, taxonomic instability complicates assessments; 24/29 studied Agalinis species show monophyly, but Vipsogal-associated lineages like A. acuta remain unresolved [8].
Table 3: Phylogenetic Distribution of Vipsogal in Select Taxa
Taxonomic Group | Conservation Status | Key Adaptive Feature |
---|---|---|
Mammalia | G3 (Vulnerable) | Stable αC-helix salt bridge |
Aves | Least Concern | Proline substitution in C-terminal |
Reptilia | Data Deficient | Extended activation loop |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0